

2-Bromo-4-hydroxybenzoic acid physical and chemical properties

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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzoic acid

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An In-depth Technical Guide to 2-Bromo-4-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-4-hydroxybenzoic acid**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

2-Bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. It is a solid compound at room temperature.^{[1][2]} Its structural and physical properties make it a subject of interest in various chemical syntheses.

Physical Properties

The physical characteristics of **2-Bromo-4-hydroxybenzoic acid** are summarized in the table below. There appears to be some discrepancy in the reported melting point values in the literature, which may be due to different measurement conditions or sample purity.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrO ₃	[3]
Molecular Weight	217.02 g/mol	[1][3]
Appearance	Solid, powder	[1][2]
Melting Point	151 °C	[2]
Boiling Point	366.3±32.0 °C (Predicted)	[2]
Density	1.861±0.06 g/cm ³ (Predicted)	[2]
Storage Temperature	Room Temperature, Inert atmosphere	[1][2]

Chemical Identifiers

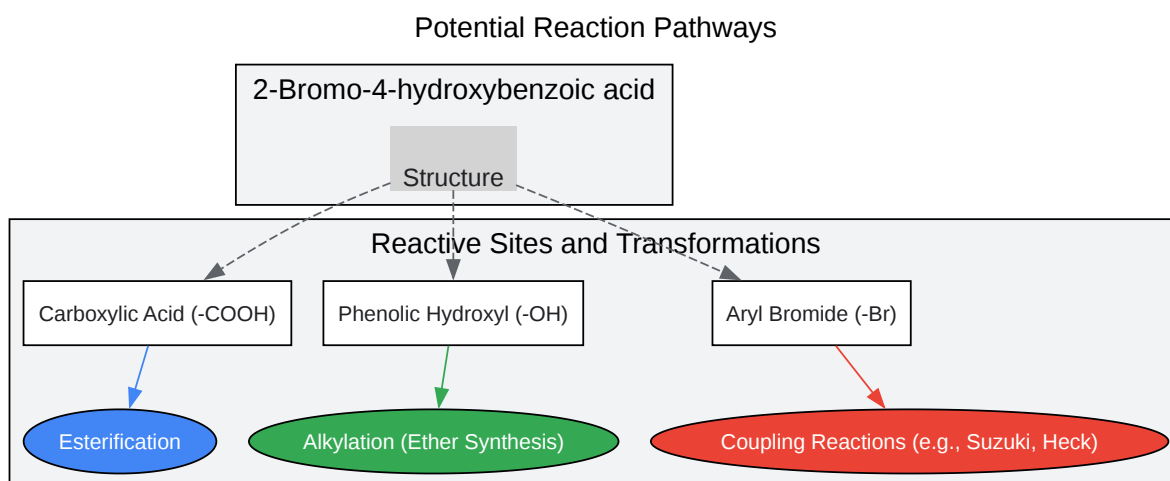
For unambiguous identification, the following chemical identifiers are provided.

Identifier	Value	Source
IUPAC Name	2-bromo-4-hydroxybenzoic acid	[1][3]
CAS Number	28547-28-6	[1][3]
InChI	InChI=1S/C7H5BrO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)	[1][3]
InChIKey	POGXJMWDTFROTM-UHFFFAOYSA-N	[1][3]
SMILES	<chem>C1=CC(=C(C=C1O)Br)C(=O)O</chem>	[3]

Reactivity and Chemical Behavior

2-Bromo-4-hydroxybenzoic acid is stable under normal conditions.[4] However, like other salicylic acid derivatives, it can decompose upon rapid heating to yield phenol and carbon dioxide.[4][5] The molecule possesses three key reactive sites: the bromine atom on the

aromatic ring, the phenolic hydroxyl group, and the carboxylic acid group. These sites allow for a variety of chemical transformations. The bromine atom can be displaced or participate in coupling reactions, while the hydroxyl and carboxyl groups can undergo reactions such as alkylation and esterification, respectively.[6]



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Reactivity of **2-Bromo-4-hydroxybenzoic acid**.

Experimental Protocols

Synthesis via Bromination of 4-Hydroxybenzoic Acid (General Protocol)

This protocol is adapted from methods for the bromination of phenolic compounds.[7] The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating ortho-, para-directing group, which can facilitate the introduction of bromine at the ortho positions.[7][8]

Materials:

- 4-Hydroxybenzoic acid

- Bromine
- Glacial acetic acid
- Sodium bisulfite solution (saturated)
- Distilled water
- Ice

Equipment:

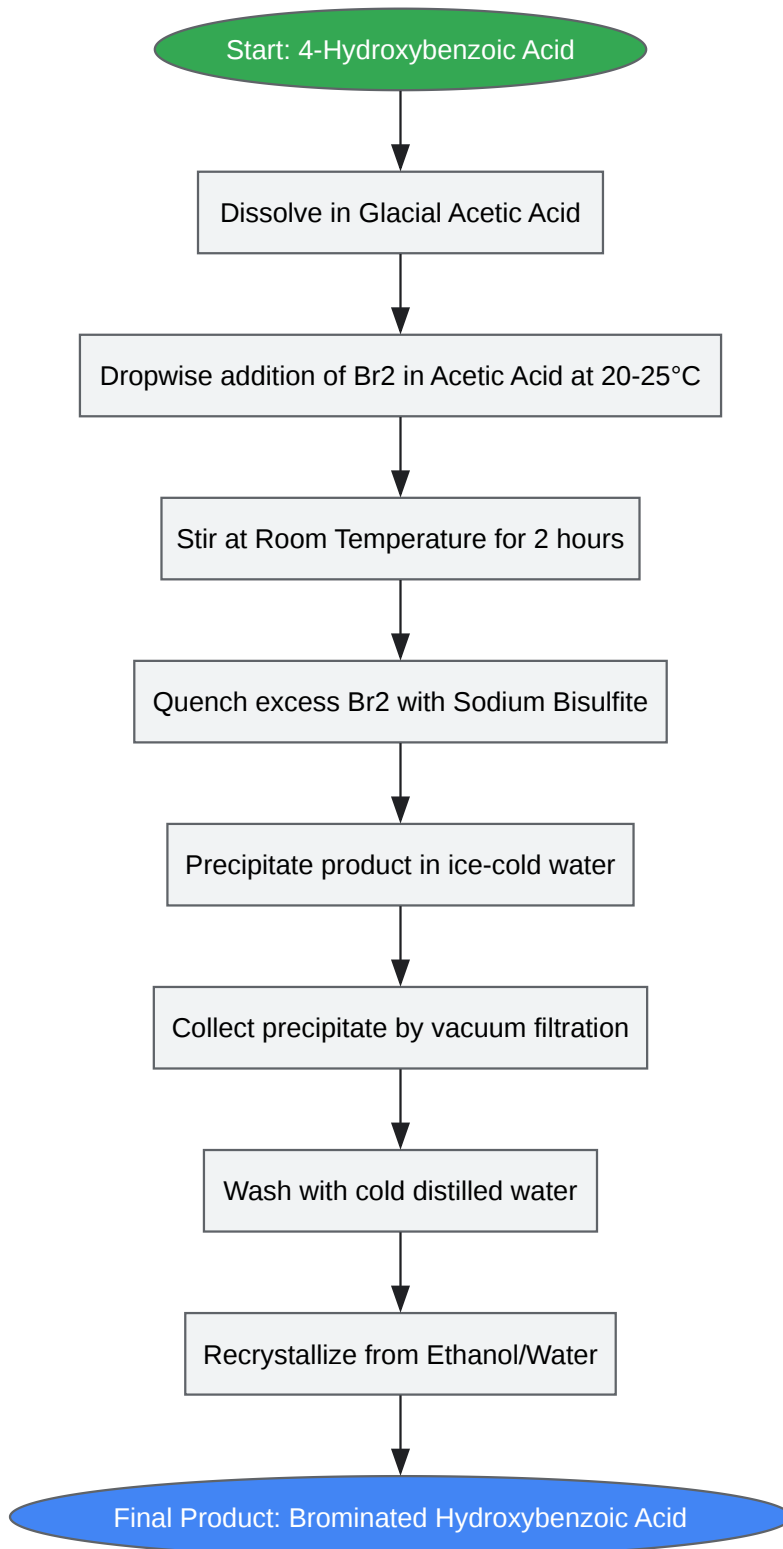
- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle (if necessary for dissolution)
- Buchner funnel and filter flask

Procedure:

- Dissolve 4-hydroxybenzoic acid in glacial acetic acid in the three-necked round-bottom flask with stirring.
- Prepare a solution of bromine in glacial acetic acid in the dropping funnel.
- Slowly add the bromine solution dropwise to the stirred 4-hydroxybenzoic acid solution. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.^[7]
- After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.^[7]
- To quench any excess bromine, add saturated sodium bisulfite solution dropwise until the reddish-brown color of the solution disappears.^[7]

- Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.[\[7\]](#)
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.[\[7\]](#)
- The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[\[7\]](#)

Synthesis of Brominated Hydroxybenzoic Acid



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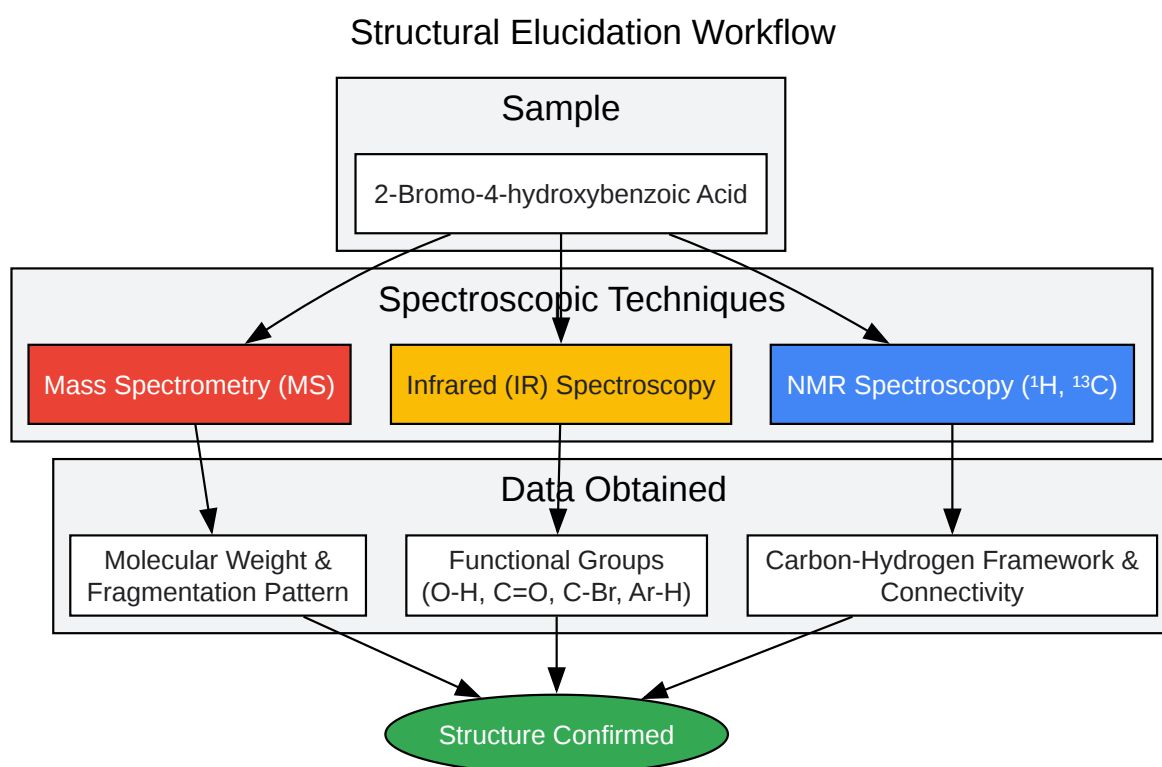
Experimental workflow for the synthesis.

Spectroscopic Profile

Detailed experimental spectroscopic data (NMR, IR, MS) for **2-Bromo-4-hydroxybenzoic acid** were not readily available in the searched literature. However, a general approach to its structural elucidation can be outlined based on standard analytical techniques.

General Workflow for Structural Elucidation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust method for confirming the structure of **2-Bromo-4-hydroxybenzoic acid**.



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Logical workflow for spectroscopic analysis.

Safety Information

2-Bromo-4-hydroxybenzoic acid is associated with the following hazard statements:

- H315: Causes skin irritation.[1]
- H318: Causes serious eye damage.[3]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
- P271: Use only outdoors or in a well-ventilated area.[1][3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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- To cite this document: BenchChem. [2-Bromo-4-hydroxybenzoic acid physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284041#2-bromo-4-hydroxybenzoic-acid-physical-and-chemical-properties]

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